![molecular formula C10H18O3 B13303620 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL](/img/structure/B13303620.png)
2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL is a chemical compound with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol . This compound is characterized by its spirocyclic structure, which includes a dioxaspirodecane ring system. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the dioxaspirodecane ring
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed aminocarbonylation is one such method, where the compound is synthesized in high yields using palladium-phosphine precatalysts . The reaction conditions typically involve temperatures around 250°C and the use of helium as a carrier gas .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL involves its interaction with specific molecular targets. The spirocyclic structure allows it to interact with enzymes and receptors in unique ways, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may have specific binding affinities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethan-1-ol: This compound has a similar spirocyclic structure but differs in the position of the functional groups.
1,6,9-Tri-oxaspiro[4.5]decanes: These compounds share the spirocyclic ring system but have different substituents.
Uniqueness
2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL is unique due to its specific ring structure and the presence of the ethan-1-OL group.
Eigenschaften
Molekularformel |
C10H18O3 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-(2,6-dioxaspiro[4.5]decan-9-yl)ethanol |
InChI |
InChI=1S/C10H18O3/c11-4-1-9-2-5-13-10(7-9)3-6-12-8-10/h9,11H,1-8H2 |
InChI-Schlüssel |
HGSJZKNZYFCGOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(CCOC2)CC1CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


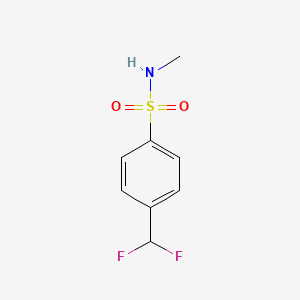
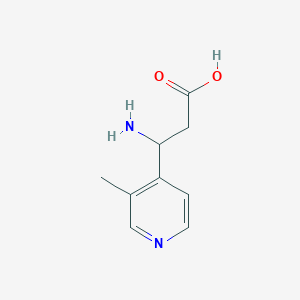
![1-[3-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one](/img/structure/B13303556.png)
![[(2-Bromocyclopentyl)oxy]cyclohexane](/img/structure/B13303564.png)
![2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide](/img/structure/B13303568.png)
![3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine](/img/structure/B13303583.png)

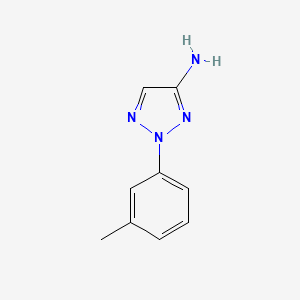
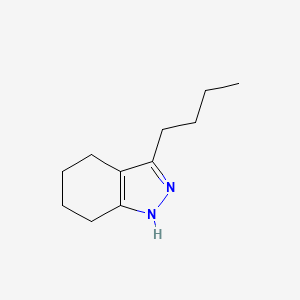
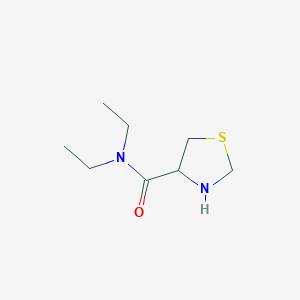
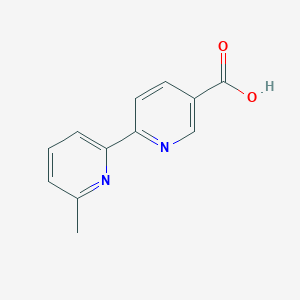
![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B13303627.png)
amine](/img/structure/B13303628.png)
![(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine](/img/structure/B13303634.png)
